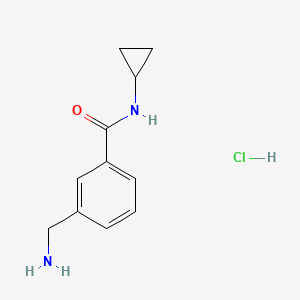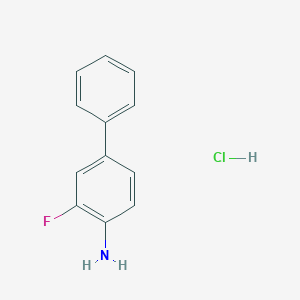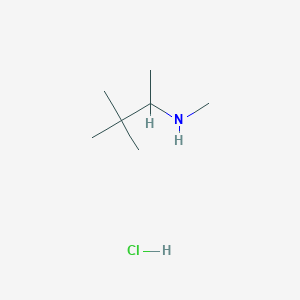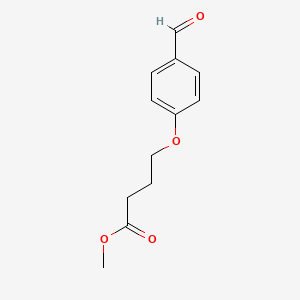
Methyl 4-(4-formylphenoxy)butanoate
Vue d'ensemble
Description
“Methyl 4-(4-formylphenoxy)butanoate” is a chemical compound with the molecular formula C12H14O4 . It is used in laboratory research .
Synthesis Analysis
The synthesis of “Methyl 4-(4-formylphenoxy)butanoate” involves a reaction of 4-hydroxybenzaldehyde with methyl 4-bromobutanoate and dried K2CO3. This mixture is stirred in distilled DMF at 80°C under a nitrogen atmosphere for 6 hours . The desired product is obtained by recrystallization with ethanol .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(4-formylphenoxy)butanoate” consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .
Applications De Recherche Scientifique
- Crystal Structure Analysis
- Field : Crystallography
- Application : The compound has been used in the study of crystal structures .
- Method : The crystal structure of a similar compound was prepared by CAN (cerium(IV) ammonium nitrate) oxidation of the corresponding β-lactam . The dihedral angle between the benzene rings is 13.3 (4) and the C—N—C( O)—C torsion angle is 176.1 (6) .
- Results : In the crystal, amide-C(4) N—H O and reinforcing C—H O hydrogen bonds link the molecules into infinite [010] chains .
- Kinetic Modeling in Shock Tubes
- Field : Physical Chemistry
- Application : The compound has been used in kinetic modeling studies of methyl butanoate in shock tubes .
- Method : The study involved theoretical approaches to assemble a detailed kinetic mechanism for Methyl Butanoate (MB). Thirteen pathways that include fuel decomposition, isomerization, and propagation steps were computed using ab initio calculations . Rate constants for important reactions in CO2 formation were computed at high levels of theory and implemented in the mechanism .
- Results : The calculated rate constants of reaction R1 differ from the data present in the literature by at most 20%, while those of reaction R2 are about a factor of 4 lower than the available values . The new kinetic model derived from ab initio simulations is combined with the kinetic mechanism presented by Fisher et al .
- Ester Formation
- Field : Organic Chemistry
- Application : The compound, being an ester, can be used in the study of ester formation reactions . Esters are a group of organic compounds that can be made by combining alcohols with acids .
- Method : A simpler case is the reaction of ethanol with acetic acid to give ethyl acetate . The general formula for an ester can be written as “C” double bonded to “O” and single bonded to a “R” group .
- Results : The synthesis of nitroglycerin, was also an example of ester formation, but in that case an inorganic acid, HNO3, was combined with an alcohol . Formation of an ester is an example of an important class of reactions called condensations .
Safety And Hazards
When handling “Methyl 4-(4-formylphenoxy)butanoate”, it is recommended to avoid breathing in dust, fumes, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Keep containers tightly closed in a cool, well-ventilated place .
Propriétés
IUPAC Name |
methyl 4-(4-formylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)3-2-8-16-11-6-4-10(9-13)5-7-11/h4-7,9H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKQCTYDJBHHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257021 | |
| Record name | 4-(4-Formylphenoxy)butyric acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-formylphenoxy)butanoate | |
CAS RN |
117846-66-9 | |
| Record name | 4-(4-Formylphenoxy)butyric acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117846-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Formylphenoxy)butyric acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



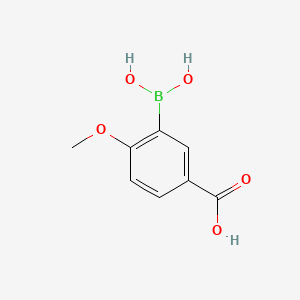
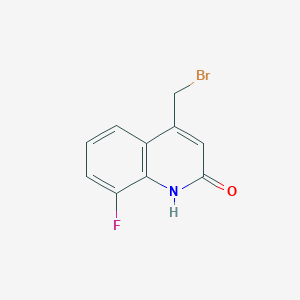
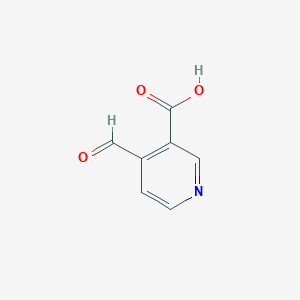
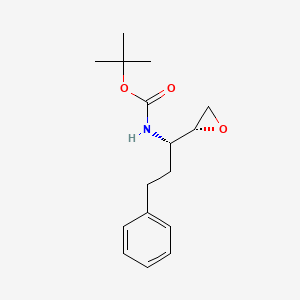

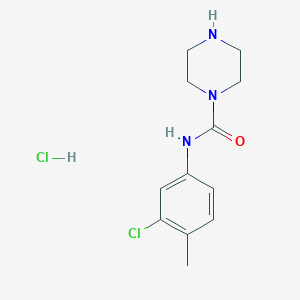

![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)
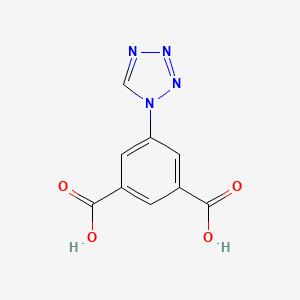
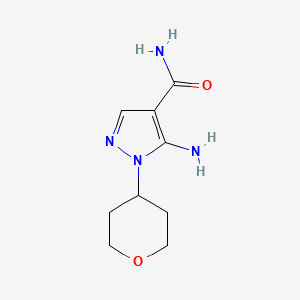
![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B1437405.png)
